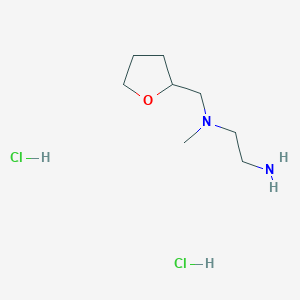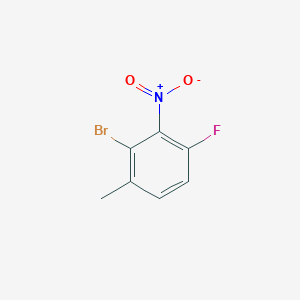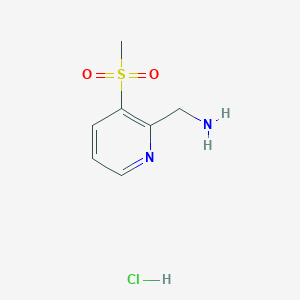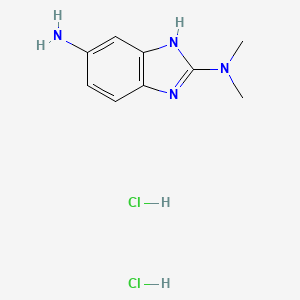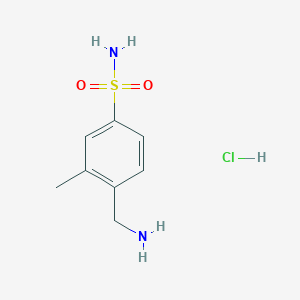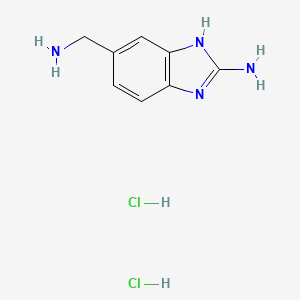
(2S,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid
Overview
Description
(2S,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid, also known as (2S,3S)-2-trimethylpyrazol-4-yloxolane-3-carboxylic acid or TMPOCA, is a chiral carboxylic acid that has recently been studied for its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry. This compound has been found to be an effective catalyst in a variety of asymmetric reactions, and it has been used in the synthesis of various bioactive compounds. In addition, TMPOCA has been studied for its potential as a therapeutic agent, with promising results in the treatment of various conditions.
Scientific Research Applications
TMPOCA has been studied for its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry. In the field of synthetic organic chemistry, TMPOCA has been found to be an effective catalyst in a variety of asymmetric reactions, including the synthesis of chiral amines, amides, and other compounds. In medicinal chemistry, TMPOCA has been used in the synthesis of various bioactive compounds, such as antibiotics, anti-inflammatory agents, and other therapeutic agents. In biochemistry, TMPOCA has been studied for its potential as a therapeutic agent, with promising results in the treatment of various conditions.
Mechanism Of Action
TMPOCA is believed to act as a catalyst in a variety of asymmetric reactions. In particular, it is thought to act as a Lewis acid, forming a complex with the substrate and facilitating the formation of a chiral product. This mechanism is believed to be responsible for the high selectivity and efficiency of the reactions catalyzed by TMPOCA.
Biochemical And Physiological Effects
TMPOCA has been studied for its potential as a therapeutic agent, with promising results in the treatment of various conditions. In particular, it has been studied for its potential anti-inflammatory and anti-cancer effects. In addition, TMPOCA has been found to be effective in the treatment of neurodegenerative diseases, such as Alzheimer’s disease.
Advantages And Limitations For Lab Experiments
One of the major advantages of using TMPOCA in lab experiments is its high selectivity and efficiency. It is able to catalyze a variety of asymmetric reactions with high selectivity and efficiency, making it an ideal choice for synthetic organic chemistry experiments. However, TMPOCA is not without its limitations. It is a relatively expensive compound, and it is not always easy to obtain in large quantities. In addition, it is not always easy to control the reaction conditions, which can lead to unwanted side reactions.
Future Directions
The potential applications of TMPOCA are still being explored. Future research could focus on the development of more efficient and selective catalysts based on TMPOCA, as well as the development of new therapeutic agents based on this compound. In addition, further research could be conducted to investigate the biochemical and physiological effects of TMPOCA and its potential therapeutic uses. Finally, further research could be conducted to explore the potential applications of TMPOCA in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry.
properties
IUPAC Name |
(2S,3S)-2-(1,3,5-trimethylpyrazol-4-yl)oxolane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-6-9(7(2)13(3)12-6)10-8(11(14)15)4-5-16-10/h8,10H,4-5H2,1-3H3,(H,14,15)/t8-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHQSEWJVVPGDD-WPRPVWTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2C(CCO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C)C)[C@@H]2[C@H](CCO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



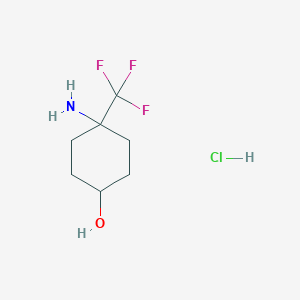
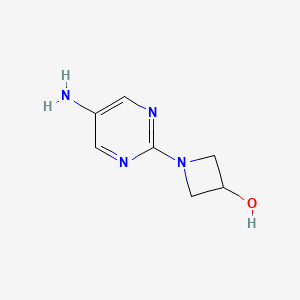
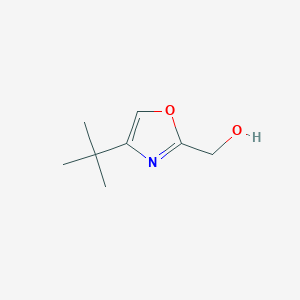
![3-[(2-aminoethyl)(methyl)amino]-N,2-dimethylpropanamide dihydrochloride](/img/structure/B1383404.png)
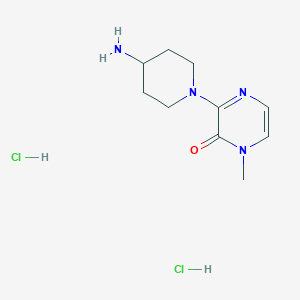
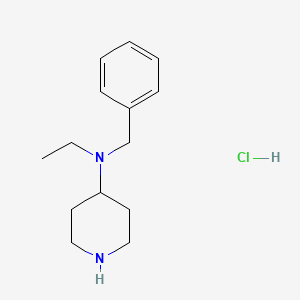
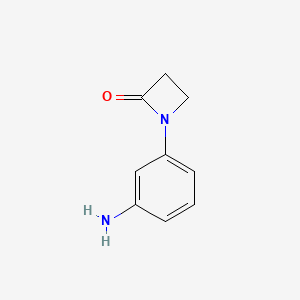
![1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol dihydrochloride](/img/structure/B1383411.png)
